5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
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Overview
Description
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is a notable biomedical compound. It is primarily used in the research of viral infections and malignant tumors. This compound is a derivative of glucose, modified to include an amino group and an isopropylidene protective group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride typically involves the protection of glucose followed by selective functional group transformations. One common method includes:
Protection of Glucose: Glucose is first protected by reacting with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-D-glucofuranose.
Selective Deprotection: The 5,6-O-isopropylidene group is selectively cleaved under acidic conditions to yield 1,2-O-isopropylidene-D-glucofuranose.
Amination: The hydroxyl group at the 6-position is then converted to an amino group through a series of reactions, including tosylation followed by nucleophilic substitution with an amine.
Formation of Hydrochloride Salt: Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like tosyl chloride and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted amino derivatives.
Scientific Research Applications
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in carbohydrate metabolism and viral replication.
Pathways Involved: It interferes with the glycolytic pathway and inhibits the activity of viral enzymes, thereby exerting its antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.
6-Deoxy-6-azido-1,2-O-isopropylidene-alpha-D-glucofuranose: Another derivative with an azido group instead of an amino group.
Uniqueness
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its amino group allows for versatile chemical modifications, and its isopropylidene protection enhances stability during reactions.
Properties
Molecular Formula |
C9H18ClNO5 |
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Molecular Weight |
255.69 g/mol |
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H |
InChI Key |
QEQNNZBTSSPTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl |
Origin of Product |
United States |
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